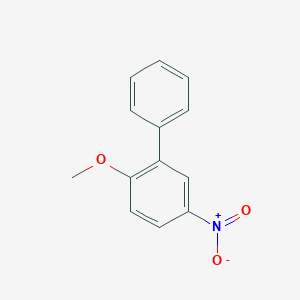

2-Phenyl-4-nitroanisol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

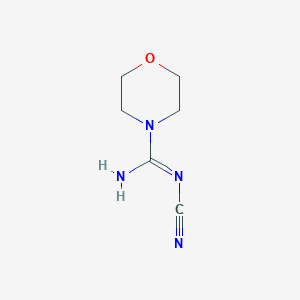

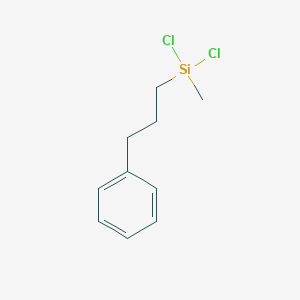

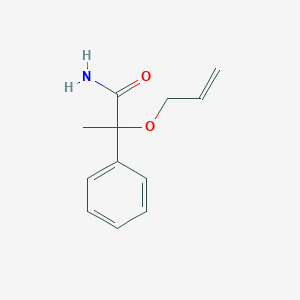

2-Phenyl-4-nitroanisol is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electrochemical Characteristics and Radical Formation

A study by Núñez-Vergara et al. (2002) explored the electrochemical properties and radical formation of nitroanisole isomers, including 2-Phenyl-4-nitroanisol, across different electrolytic media. It provided insights into the reduction processes, demonstrating the formation of free radicals in aprotic media, characterized using electron paramagnetic resonance. This research is significant for understanding the electrochemical behavior of nitroanisoles in various environments, contributing to fields like synthetic chemistry and environmental science. Read more.

Analytical Method for Determination in Cosmetics

Huang et al. (2017) established an analytical method for determining nitrogen-containing phenyl ethers, including this compound, in cosmetics. This method utilized gas chromatography with mass spectrometry, enhancing the ability to detect these compounds accurately within consumer products, ensuring safety and compliance with regulations. Read more.

Solubility in Supercritical Carbon Dioxide

Medina and Bueno (2000) investigated the solubility of this compound in supercritical carbon dioxide, providing valuable data for its application in supercritical fluid extraction processes. This study is crucial for industries looking to implement environmentally friendly and efficient extraction techniques, particularly in pharmaceuticals and natural products isolation. Read more.

Detection in Workplace Air

Jeżewska and Woźnica (2020) developed a method for determining the concentration of this compound in workplace air. This research is crucial for occupational health, ensuring that industrial environments adhere to safety standards and protect workers from potential toxic exposure. Read more.

Environmental Fate and Toxicity

Kadoya et al. (2019) explored the environmental fate of 4-nitroanisole, a compound related to this compound, highlighting its transformation into more toxic azo compounds under reducing conditions. This study underscores the environmental impact of nitroaromatic compounds and their potential risks, informing remediation strategies and environmental policies. Read more.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-methoxy-4-nitro-2-phenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13-8-7-11(14(15)16)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVBQSMLKLCRCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423753 |

Source

|

| Record name | 2-phenyl-4-nitroanisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15854-75-8 |

Source

|

| Record name | 2-Methoxy-5-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15854-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenyl-4-nitroanisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,2'-Bi-p-menth-8-ene]-6,6'-dione](/img/structure/B96397.png)

![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)